molecular formula C16H13N3O2S B2903251 Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903891-11-1

Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2903251
CAS No.: 1903891-11-1
M. Wt: 311.36
InChI Key: ZPAZFEIBFBDKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a benzothiazole-derived compound featuring a ketone bridge linking a benzo[d]thiazole core to a 3-(pyridin-3-yloxy)azetidine moiety. The azetidine ring (a four-membered saturated heterocycle) is substituted with a pyridin-3-yloxy group, distinguishing it from related benzothiazole derivatives.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-16(15-18-13-5-1-2-6-14(13)22-15)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAZFEIBFBDKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, where 2-(benzo[d]thiazol-2-yl)acetonitrile is reacted with 3-pyridinecarboxaldehyde in the presence of a base such as triethylamine (TEA) and ethanol as the solvent. The reaction mixture is stirred at room temperature for a specific duration to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes can be employed to ensure consistent production. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has shown potential in various scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Core Structural Variations

The target compound is structurally distinct from analogs in the following ways:

  • Azetidine Substitution: The 3-(pyridin-3-yloxy)azetidine group is unique compared to piperidine, pyrrolidine, or tetrahydroisoquinoline substituents in compounds like 3d (piperidine) or 4e (tetrahydroisoquinoline) .

Physicochemical Properties

Melting Points and Purity

While melting point data for the target compound are unavailable, analogs provide context:

Compound ID Substituent Melting Point (°C) Yield (%)
4e Tetrahydroisoquinoline 134.2–134.7 76.6
4g 4-Methylpiperazine 99.2–99.7 28.1
4h 3-Methylpiperidine 161.1–161.6 76.4
3d Piperidine 90.1–90.6 52.4

The target’s azetidine-pyridin-3-yloxy group may result in a melting point intermediate to rigid (e.g., 4h ) and flexible (e.g., 4g ) analogs, depending on crystallinity.

Key Differentiators and Limitations

  • Data Gaps : Absence of explicit biological or spectroscopic data for the target compound limits functional comparisons.

Biological Activity

Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound classified under benzothiazole derivatives. Its unique structure, which includes a benzothiazole ring fused with a pyridine and an azetidine ring, has attracted significant interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : 1,3-benzothiazol-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
  • Molecular Formula : C₁₆H₁₃N₃O₂S
  • CAS Number : 1903891-11-1

Synthesis

The synthesis of this compound typically involves a multi-step process starting with the formation of the benzothiazole core through reactions such as Knoevenagel condensation. The reaction conditions often include the use of bases like triethylamine in ethanol, which facilitates the formation of the desired product.

Antimicrobial Properties

Research has indicated that compounds similar to benzo[d]thiazol derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Antiviral Activity

Benzo[d]thiazol derivatives have also been studied for their antiviral properties. In vitro studies suggest that these compounds can inhibit viral replication, which positions them as potential therapeutic agents against viral infections.

Anticancer Potential

Recent investigations into the anticancer properties of benzo[d]thiazol derivatives have yielded promising results. Compounds within this class have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy. For instance, studies have shown that benzo[d]thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

The biological activity of benzo[d]thiazol derivatives is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies indicate that these compounds can inhibit enzymes critical for microbial and cancer cell survival.
  • Modulation of Signaling Pathways : They may influence pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative treatments for bacterial infections.

Study 2: Anticancer Activity

In a cell line study, benzo[d]thiazol derivatives were tested against various cancer types. The results showed a dose-dependent reduction in cell viability, with some compounds demonstrating over 70% inhibition at higher concentrations. Mechanistic studies revealed that these compounds could trigger apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Findings
BenzothiazoleAntimicrobial, AntiviralEffective against Gram-positive and Gram-negative bacteria
Pyridine DerivativesCytotoxicityInduced apoptosis in multiple cancer cell lines
Azetidine DerivativesEnzyme inhibitionPotential inhibitors of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic pathways for Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the benzo[d]thiazole core with a pyridinyloxy-azetidine moiety. Critical parameters include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency due to better solubility of intermediates .
  • Catalytic Conditions : Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions, but inert atmospheres are required to prevent oxidation .
  • Yield Tracking : Monitor intermediates via TLC/HPLC and use column chromatography for purification .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Structural validation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., azetidine ring protons at δ 3.8–4.2 ppm and pyridinyl protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ at m/z 366.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm azetidine ring puckering (if crystalline material is obtainable) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Target Selectivity : Use isoform-specific enzyme assays (e.g., kinase panels) to distinguish off-target effects .
  • Cellular Context : Validate activity in primary cells vs. immortalized lines; adjust assay conditions (e.g., serum-free media to reduce protein binding) .
  • Metabolic Stability : Perform microsomal stability studies (human/rat liver microsomes) to identify rapid degradation pathways affecting potency .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina with crystal structures of homologous targets (e.g., kinases or GPCRs) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the pyridinyloxy group and conserved residues (e.g., Asp86 in kinase ATP pockets) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize synthetic analogs .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Core Modifications : Replace the azetidine ring with pyrrolidine to test conformational flexibility .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyridine ring to enhance target binding .
  • Bioisosteric Replacement : Substitute the benzo[d]thiazole with indole or benzofuran to modulate lipophilicity (logP) and solubility .

Data Contradiction and Validation

Q. What analytical techniques resolve discrepancies in spectroscopic data for intermediates?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in azetidine intermediates (e.g., distinguish N-CH2_2 from O-CH2_2 groups) .
  • LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM transitions .
  • Elemental Analysis : Confirm purity (>95%) and rule out hydration/oxidation artifacts .

Experimental Design Table

Research Objective Key Parameters Recommended Techniques References
Synthetic Yield OptimizationCatalyst loading (5–10 mol%), solvent polarityHPLC tracking, DoE (Design of Experiments)
Target Engagement ValidationIC50_{50} determination, Kd_d measurementSPR (Surface Plasmon Resonance), ITC
Metabolic Stability AssessmentMicrosomal half-life, CYP inhibitionLC-MS/MS, CYP450 isoform screening
In Vivo EfficacyPK/PD modeling, dose escalationRodent xenograft models, bioanalytical LC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.